5-(3-chlorophenyl)pentanoic Acid
Description
Its structure features a pentanoic acid chain (five-carbon carboxylic acid) substituted at the fifth carbon with a 3-chlorophenyl group. The compound was synthesized via flash chromatography (EtOAc/hexanes/HCOOH 85/15+1%), yielding a yellowish oil with distinct NMR signals (δ = 12.34 ppm for the carboxylic proton and aromatic protons at 7.47–7.14 ppm) .
Properties
IUPAC Name |
5-(3-chlorophenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-6-3-5-9(8-10)4-1-2-7-11(13)14/h3,5-6,8H,1-2,4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONLJZNPCHFQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzene, which undergoes a Friedel-Crafts acylation reaction with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the reaction rate and minimize side reactions.
Workup: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(3-chlorophenyl)pentanoic acid may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: 5-(3-chlorophenyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
5-(3-chlorophenyl)pentanoic acid has several significant applications in scientific research:
Medicinal Chemistry
- Building Block for Pharmaceuticals : This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Organic Synthesis
- Intermediate in Complex Molecules : It is utilized as an intermediate in the synthesis of complex organic molecules, enabling the development of new chemical entities with potential therapeutic effects.
Biological Studies
- Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Industrial Applications
- Specialty Chemicals Production : It plays a role in the production of specialty chemicals and materials used in various industrial processes.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various derivatives based on 5-(3-chlorophenyl)pentanoic acid against multi-drug resistant strains. The findings indicated that structural modifications significantly affected their activity spectrum, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 2 µg/mL against resistant strains .
Antiproliferative Effects
Another investigation focused on the cytotoxic effects of compounds derived from this acid on cancer cell lines. Results showed that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to their branched counterparts, indicating potential for anti-cancer drug development .
Mechanism of Action
The mechanism of action of 5-(3-chlorophenyl)pentanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorinated phenyl ring may interact with hydrophobic regions of proteins, affecting their activity.
Comparison with Similar Compounds
5-(3-Chlorophenoxy)Pentanoic Acid
- Molecular Formula : C₁₁H₁₃ClO₃
- Molecular Weight : 228.68 g/mol
- Key Differences: Contains a phenoxy (-O-) linker between the pentanoic acid chain and the 3-chlorophenyl group, introducing an additional oxygen atom.
- Impact: The ether linkage increases polarity and may enhance solubility in polar solvents compared to the direct phenyl attachment in 5-(3-chlorophenyl)pentanoic acid. This structural variation could influence bioavailability and metabolic stability .
5-(4-Chlorophenyl)-3-Phenyl-Pent-2-Enoic Acid
- Molecular Formula : C₁₇H₁₅ClO₂
- Molecular Weight : 298.75 g/mol
- Key Differences: Features a double bond at position 2 (pent-2-enoic acid) and a 4-chlorophenyl substituent.
- The 4-chloro substitution alters electronic distribution compared to the 3-chloro isomer, which may influence receptor interactions .
Baclofen Homologues
- Examples: 5-Amino-4-(4-chlorophenyl)pentanoic acid (Compound 10) (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Compound 11)
- Molecular Formula: C₁₁H₁₄ClNO₂ (for Compound 11)
- Key Differences: Substitution of a carboxylic acid hydrogen with an amino group (-NH₂) introduces basicity.
- Pharmacological Impact : Compound 11 showed weak GABAB receptor affinity (IC₅₀ = 7.4 µM), ~50-fold weaker than baclofen (IC₅₀ = 0.14 µM). Unlike baclofen, its effects on guinea pig ileum contractions were insensitive to GABAB antagonists, suggesting a divergent mechanism .
5-[N-(1'-Phenylcyclohexyl)Amino]Pentanoic Acid
- Key Feature: Contains a cyclohexylamino group linked to the pentanoic acid chain.
- Pharmacological Impact: Antibodies against this compound correlated strongly (r² = 0.80) with PCP receptor binding assays, indicating that the cyclohexylamino group mimics key pharmacophoric elements of arylcyclohexylamines .
Selenium-Containing Analogues
- Examples: 5-(Phenylselanyl)pentanoic acid 5-(Benzylselanyl)pentanoic acid
- Key Differences : Selenium replaces oxygen or carbon in the linker.
Structural and Functional Comparison Table
Biological Activity
5-(3-Chlorophenyl)pentanoic Acid, with the CAS number 625129-63-7, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of 5-(3-chlorophenyl)pentanoic acid typically involves the reaction of 3-chlorobenzaldehyde with appropriate alkylating agents in the presence of a base. The resulting product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for biological evaluations.
Biological Mechanisms
The biological activity of 5-(3-chlorophenyl)pentanoic acid is primarily linked to its interaction with various molecular targets:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, it may affect enzymes involved in lipid metabolism, which could have implications for obesity and metabolic syndrome.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with G-protein coupled receptors (GPCRs), which are crucial for various signaling pathways in cells. Such interactions could influence processes like cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 5-(3-chlorophenyl)pentanoic acid against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 16 |
These results demonstrate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is critical given the rising concerns over antibiotic resistance .
Cytotoxicity Studies
In vitro cytotoxicity assessments using human cancer cell lines have shown that 5-(3-chlorophenyl)pentanoic acid can induce apoptosis. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of chlorinated phenyl derivatives demonstrated that 5-(3-chlorophenyl)pentanoic acid exhibited superior antibacterial properties compared to its non-chlorinated counterparts. The study highlighted its potential use in developing new antibacterial agents .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of several phenyl derivatives, 5-(3-chlorophenyl)pentanoic acid showed significant cytotoxic effects on HeLa cells, indicating its potential role in cancer therapy. The study emphasized the need for further exploration into its apoptotic pathways and molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
